molecular formula C20H16O4S B12793823 Diethyl acenaphtho(1,2-c)thiophene-7,9-dicarboxylate CAS No. 31318-54-4

Diethyl acenaphtho(1,2-c)thiophene-7,9-dicarboxylate

Cat. No.: B12793823
CAS No.: 31318-54-4
M. Wt: 352.4 g/mol
InChI Key: ZCUIMEOLJZSNRT-UHFFFAOYSA-N
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Description

Diethyl acenaphtho(1,2-c)thiophene-7,9-dicarboxylate is a chemical compound with the molecular formula C20H16O4S It is a derivative of acenaphthene and thiophene, featuring two ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl acenaphtho(1,2-c)thiophene-7,9-dicarboxylate can be synthesized through the oxidation of thiophenes. A general method involves using peroxytrifluoroacetic acid as the oxidant. The reaction typically takes place in dichloromethane (DCM) at room temperature, yielding the desired product with high efficiency .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis likely follows similar procedures to those used in laboratory settings, scaled up for larger production volumes. This would involve optimizing reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl acenaphtho(1,2-c)thiophene-7,9-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: Using oxidizing agents like peroxytrifluoroacetic acid.

    Reduction: Typically involves reducing agents such as lithium aluminum hydride.

    Substitution: Can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Peroxytrifluoroacetic acid in DCM at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields thiophene dioxides, while reduction can produce the corresponding alcohols.

Scientific Research Applications

Diethyl acenaphtho(1,2-c)thiophene-7,9-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which diethyl acenaphtho(1,2-c)thiophene-7,9-dicarboxylate exerts its effects involves interactions with various molecular targets. These interactions can influence enzyme activity, signal transduction pathways, and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl acenaphtho(1,2-c)thiophene-7,9-dicarboxylate 8-oxide
  • Methyl 3,4,5-trichlorothiophene-2-carboxylate
  • 5-(Ethoxycarbonyl)-3,4-diphenylthiophene-2-carboxylic acid

Uniqueness

This compound is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

31318-54-4

Molecular Formula

C20H16O4S

Molecular Weight

352.4 g/mol

IUPAC Name

diethyl acenaphthyleno[1,2-c]thiophene-7,9-dicarboxylate

InChI

InChI=1S/C20H16O4S/c1-3-23-19(21)17-15-12-9-5-7-11-8-6-10-13(14(11)12)16(15)18(25-17)20(22)24-4-2/h5-10H,3-4H2,1-2H3

InChI Key

ZCUIMEOLJZSNRT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C3=CC=CC4=C3C(=CC=C4)C2=C(S1)C(=O)OCC

Origin of Product

United States

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